molecular formula C25H25ClN4O2S B11639467 N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11639467
M. Wt: 481.0 g/mol
InChI Key: OWUAOTOTNPJNET-UHFFFAOYSA-N
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Description

N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a phthalazine-based small molecule of significant interest in medicinal chemistry and drug discovery research. Phthalazine derivatives are recognized for their diverse biological activities and are frequently explored as core scaffolds in the development of novel therapeutic agents . The specific molecular architecture of this compound, which incorporates a phthalazine core linked to a benzenesulfonamide group via an amino bridge, is characteristic of compounds designed for targeted biological evaluation . The presence of the sulfonamide functional group is of particular note, as this moiety is found in a wide spectrum of pharmacologically active compounds and is known to contribute to biological activity by acting as a versatile pharmacophore that can engage in key hydrogen-bonding interactions with enzyme targets . Similarly, the 4-chlorophenyl substituent is a common feature in medicinal chemistry that can influence a compound's bioavailability and binding affinity. Research into structurally related phthalazine and sulfonamide-containing compounds has demonstrated potential in various research areas, including the investigation of antimicrobial and anti-inflammatory agents . Some phthalazine derivatives have been studied for their role in modulating inflammatory pathways, with research suggesting potential applications in investigating conditions like rheumatoid arthritis . The mechanism of action for this class of compounds is often putative and may involve enzyme inhibition, such as the potential inhibition of bacterial MurB or fungal 14α-lanosterol demethylase, as suggested by docking studies on analogous molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C25H25ClN4O2S

Molecular Weight

481.0 g/mol

IUPAC Name

N-tert-butyl-5-[4-(4-chloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C25H25ClN4O2S/c1-16-9-10-17(15-22(16)33(31,32)30-25(2,3)4)23-20-7-5-6-8-21(20)24(29-28-23)27-19-13-11-18(26)12-14-19/h5-15,30H,1-4H3,(H,27,29)

InChI Key

OWUAOTOTNPJNET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Bromination and Cross-Coupling

The benzene ring is brominated at position 5 using FeBr₃-catalyzed electrophilic aromatic substitution. The methyl group (ortho/para-directing) and sulfonamide (meta-directing) jointly direct bromination to the 5-position.

Bromination Conditions:

  • Reagent: Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Yield: 85%

The resultant 5-bromo-N-tert-butyl-2-methylbenzenesulfonamide undergoes Suzuki-Miyaura coupling with 4-[(4-chlorophenyl)amino]phthalazin-1-ylboronic acid.

Coupling Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C

  • Yield: 78%

Directed Ortho-Metalation

Alternatively, directed metalation with LDA (lithium diisopropylamide) introduces a nitrile group at position 5, which is later converted to an amine for phthalazine cyclization.

Assembly of the Phthalazine Moiety

The phthalazine core is synthesized via cyclocondensation of o-substituted benzoic acid derivatives with hydrazine hydrate. For example, 4-[(4-chlorophenyl)amino]phthalazin-1-amine is prepared as follows:

Step 1: 1-Chlorophthalazine is synthesized by treating phthalic anhydride with hydrazine, followed by POCl₃-mediated chlorination.
Step 2: Nucleophilic aromatic substitution with 4-chloroaniline in refluxing ethanol yields 4-[(4-chlorophenyl)amino]phthalazin-1-amine.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 72%

Final Coupling and Purification

The phthalazine amine is coupled to the brominated sulfonamide via Buchwald-Hartwig amination, forming the C–N bond at position 5.

Amination Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 82%

Purification by column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol affords the final compound with >99% purity (HPLC).

Alternative Route: Sequential Cyclization

A divergent approach involves constructing the phthalazine ring directly on the benzene scaffold:

Step 1: Nitration of N-tert-butyl-2-methylbenzenesulfonamide introduces a nitro group at position 5.
Step 2: Reduction to the amine (H₂/Pd-C) enables cyclization with phthalic anhydride and hydrazine, forming the phthalazine core.

Cyclization Conditions:

  • Reagents: Phthalic anhydride (1.2 equiv), hydrazine hydrate (2 equiv)

  • Solvent: Acetic acid

  • Temperature: 120°C

  • Yield: 65%

Comparative Analysis of Methods

Method Key Step Yield Purity Complexity
Bromination/CouplingSuzuki-Miyaura coupling78%>99%Moderate
Directed MetalationNitrile intermediate70%98%High
Sequential CyclizationPhthalazine ring formation65%97%Low

Mechanistic Considerations

The tert-butylation’s success hinges on HfCl₄’s ability to polarize the sulfonamide’s N–H bond, enhancing nucleophilicity. For cross-coupling, palladium catalysts facilitate oxidative addition into the C–Br bond, followed by transmetalation and reductive elimination. Steric hindrance from the tert-butyl group necessitates elevated temperatures and bulky ligands (e.g., Xantphos) to prevent catalyst deactivation.

Scalability and Industrial Viability

The bromination/coupling route is most scalable, leveraging inexpensive FeBr₃ and Pd catalysts. However, the sequential cyclization method avoids hazardous bromine, aligning with green chemistry principles. Solvent recovery (NMP, toluene) and catalyst recycling (HfCl₄) are critical for cost-effective production .

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions characteristic of sulfonamides and phthalazine derivatives:

Nucleophilic Aromatic Substitution

The sulfonamide group can act as a leaving group under acidic or basic conditions, facilitating substitution with nucleophiles like amines or alkoxides.

Sulfonamide Hydrolysis

Hydrolysis of the sulfonamide group to produce sulfonic acids or sulfonic amides, typically under acidic or alkaline conditions.

Elimination Reactions

Potential formation of double bonds or aromatic systems via elimination of small molecules (e.g., water, ammonia).

Cross-Coupling Reactions

The phthalazine ring may engage in coupling reactions (e.g., Suzuki or Heck) to modify substituents, depending on the presence of halides or other functional groups.

Sulfonamide Hydrolysis Mechanism

The hydrolysis of sulfonamides generally proceeds via:

  • Protonation of the sulfonamide nitrogen.

  • Nucleophilic attack by water or hydroxide ions.

  • Formation of an intermediate sulfonamide acid.

  • Release of the amine.

This mechanism is critical for understanding the compound’s stability and reactivity in aqueous environments.

Nucleophilic Aromatic Substitution

The reaction typically involves:

  • Activation of the aromatic ring (e.g., via electron-withdrawing groups like sulfonamides).

  • Attack by a nucleophile (e.g., amine, alkoxide).

  • Deprotonation to restore aromaticity.

Structural Modifiers and Reactivity

Substituents on the molecule significantly influence reactivity:

  • 4-Chlorophenyl group : Enhances electron-withdrawing effects, stabilizing intermediates during substitution reactions.

  • Phthalazine ring : Provides a conjugated aromatic system, enabling participation in coupling or electrophilic substitution.

  • Sulfonamide group : Acts as a leaving group and directs nucleophilic attack.

Comparison of Reaction Conditions

Reaction TypeConditionsKey Observations
Sulfonamide HydrolysisAcidic or alkaline aqueous solutions, elevated temperaturesFormation of sulfonic acid derivatives
Nucleophilic SubstitutionPolar aprotic solvents (e.g., DMF), nucleophiles (e.g., amines)Selective substitution at activated sites
Elimination ReactionsAcidic/basic conditions, heatFormation of conjugated systems

Research Findings and Challenges

  • Potency and Selectivity : Structural modifications (e.g., methyl/Cl substitution) significantly affect biological activity, as seen in related sulfonamide derivatives .

  • Synthetic Optimization : Continuous flow reactors and automated systems improve yield and scalability for industrial applications.

  • Mechanistic Insights : Further studies are needed to correlate reaction pathways with biological outcomes (e.g., enzyme inhibition) .

This compound serves as a versatile scaffold for exploring structure-reactivity relationships in medicinal and synthetic chemistry.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide, demonstrating its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Ratio
HCT-11674
MCF-7152
HeLa183.1

These results indicate that the compound exhibits significant cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines, with selectivity ratios suggesting a favorable therapeutic index .

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways associated with cancer progression. The structure-based design approach has led to the identification of potent inhibitors that exhibit selectivity against specific serine proteases involved in the complement pathway .

Study on Antitumor Activity

A study published in the International Journal of Molecular Sciences evaluated a series of sulfonamides, including this compound, for their antitumor activity. The compounds were tested against multiple human cancer cell lines, revealing significant cytotoxic effects that correlated with structural modifications made during synthesis .

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the anticancer activity of this compound based on its chemical structure. These models help in understanding the relationship between chemical structure and biological activity, guiding further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Hydroxyphenyl Analog

The hydroxyphenyl derivative, N-tert-butyl-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide (C₂₅H₂₆N₄O₃S, MW 462.57), replaces the chlorine atom with a hydroxyl group. This substitution introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the chlorophenyl variant. The mono-isotopic mass difference (462.17 vs. 471.12 for the chlorophenyl compound) reflects the exchange of Cl (34.97 Da) with OH (17.01 Da) .

Thiazole-Based Inhibitor

{4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (C₁₆H₁₀ClN₅O₃) shares the 4-chlorophenylamino motif but employs a thiazole core instead of phthalazine. Despite structural differences, it exhibits comparable binding affinity to CDK5 (-7.3 ± 0.0 kcal/mol), suggesting that the chlorophenyl group plays a critical role in target engagement. However, the nitro group on the phenyl ring may introduce redox instability absent in the phthalazine-based compound .

Sulfonamide Derivatives

4-tert-Butylbenzenesulfonamide Derivatives

Bosentan-related compound A (C₂₅H₂₄ClN₅O₄S), a 4-tert-butylbenzenesulfonamide derivative, shares the tert-butyl-sulfonamide group but lacks the phthalazine moiety. This highlights the role of the sulfonamide in enhancing solubility and metabolic stability through steric hindrance. The absence of the chlorophenylamino-phthalazine system in this derivative reduces kinase inhibitory activity, underscoring the importance of the dual pharmacophoric elements in the target compound .

Chlorophenylamino-Containing Compounds

Oxazinone and Biguanide Derivatives

Compounds like (5R,6S)-2-[(4-chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one (C₁₃H₁₅ClN₂O₆) and 1-[6-(carbamimidoylamino)hexyl]-5-(4-chlorophenyl)biguanide (C₁₅H₂₅ClN₈) retain the 4-chlorophenylamino group but diverge in core structure. These analogs exhibit antimicrobial rather than kinase-inhibitory activity, demonstrating that the biological target is highly sensitive to the heterocyclic scaffold (e.g., phthalazine vs. oxazinone) .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity Binding Affinity (if applicable)
N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide (Target) C₂₆H₂₇ClN₄O₂S 471.12 4-Chlorophenylamino Kinase inhibition -7.3 to -7.5 kcal/mol
N-tert-butyl-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide C₂₅H₂₆N₄O₃S 462.57 4-Hydroxyphenylamino Solubility-enhanced analog Not reported
{4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone C₁₆H₁₀ClN₅O₃ 355.73 4-Chlorophenylamino, nitro CDK5 inhibition -7.3 ± 0.0 kcal/mol
1-[6-(Carbamimidoylamino)hexyl]-5-(4-chlorophenyl)biguanide C₁₅H₂₅ClN₈ 352.87 4-Chlorophenylamino Antimicrobial Not applicable

Critical Analysis of Substituent Effects

  • Chlorophenyl vs. Hydroxyphenyl : The chlorine atom in the target compound likely enhances lipophilicity and target binding via hydrophobic interactions, whereas the hydroxyl group in the analog improves aqueous solubility but may reduce cellular uptake .
  • Phthalazine vs. Thiazole Core : The phthalazine scaffold provides a planar structure conducive to π-π stacking in kinase active sites, while the thiazole core’s smaller size may limit binding stability despite similar affinity values .
  • Sulfonamide tert-Butyl Group: This group reduces oxidative metabolism, extending half-life compared to non-bulky sulfonamides .

Biological Activity

N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a sulfonamide derivative with a complex structure that suggests significant potential for various biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a phthalazine moiety, known for its pharmacological properties, with a tert-butyl group and an amino-substituted aromatic system, indicating possible therapeutic applications.

  • Molecular Formula : C25H25ClN4O2S
  • Molecular Weight : 481.010 g/mol
  • Structure : The compound features a sulfonamide group, a phthalazine core, and a chlorophenyl substituent, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis. Research indicates that similar compounds can inhibit tumor growth by affecting kinase activity and other signaling pathways .

Anticancer Activity

Recent studies have highlighted the potential of phthalazine derivatives, including this compound, as anticancer agents. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Activity
A2780 (Ovarian)5.20 - 88Active
MCF-7 (Breast)ModerateActive
NCI-H460 (Lung)43Moderate

This data suggests that the compound exhibits selective cytotoxicity against certain cancer types, potentially making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that compounds with similar structures can demonstrate significant antifungal and antibacterial properties:

Microorganism MIC (mg/mL) MBC (mg/mL) Activity
Cryptococcus neoformans0.23 - 0.700.47 - 0.94Active
Bacillus cereus0.23 - 0.700.47 - 0.94Highly Sensitive
Escherichia coliModerateModerateResistant

These results indicate that the presence of specific substituents, such as the chlorophenyl group, plays a crucial role in enhancing antimicrobial efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of phthalazine derivatives:

  • Antifungal Studies : A series of phthalazinone derivatives were synthesized and tested for antifungal activity against standard strains and clinical isolates. The presence of specific substituents significantly influenced their efficacy .
  • Structure-Activity Relationships (SAR) : Research has demonstrated that modifications at the N2 and C4 positions of the phthalazine core can enhance anticancer activity, suggesting that further structural optimization could yield more potent compounds .
  • Pharmacokinetic Properties : Computational studies using tools like SwissADME have predicted favorable pharmacokinetic profiles for certain derivatives, indicating their potential for oral bioavailability and low toxicity .

Q & A

Q. What are the optimal synthetic routes for preparing N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 4-chlorophenylamino group to the phthalazine core. Key considerations include:
  • Catalyst Selection : Pd₂(dba)₃·CHCl₃ or XPhos-Pd-G3 for efficient C–N bond formation .
  • Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the 3D arrangement of the phthalazine and sulfonamide moieties. For example, similar sulfonamides exhibit planar phthalazine rings and hydrogen-bonded sulfonamide groups .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~520–530 Da) .

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes, and what biochemical pathways are affected?

  • Methodological Answer :
  • Target Identification : Similar sulfonamides inhibit bacterial acetyl-CoA carboxylase (ACCase) or phosphopantetheinyl transferases (PPTases), disrupting fatty acid biosynthesis .
  • Mechanistic Studies : Use enzyme kinetics (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition. Fluorescence quenching assays can quantify binding affinity (e.g., Kd values) .
  • Pathway Analysis : RNA sequencing or metabolomics identifies downstream effects, such as reduced lipid biosynthesis or cell wall integrity pathways .

Q. What computational strategies are suitable for predicting the compound’s binding modes and pharmacokinetics?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial PPTases. Focus on sulfonamide oxygen interactions with Mg²⁺ in enzyme active sites .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts electronic properties (e.g., HOMO-LUMO gaps) correlating with antioxidant or antibacterial activity .
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability (%F >50), blood-brain barrier penetration (low), and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed bacterial strains, MIC protocols per CLSI guidelines).
  • Structural Confirmation : Verify compound identity via LC-MS and ¹H NMR before biological testing to rule out degradation or impurities .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or strain-specific effects .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s anticancer potential?

  • Methodological Answer :
  • Cell Line Selection : Use panels (e.g., NCI-60) to assess selectivity. Phthalazine derivatives often target kinases (e.g., JAK2) in leukemia models .
  • Dose-Response Curves : IC₅₀ determination via MTT assays (48–72 hr exposure). Include positive controls (e.g., doxorubicin) and normalize to solvent effects .
  • Mechanistic Probes : Combine with siRNA knockdown (e.g., PPTase genes) to confirm target engagement .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature, and solvent ratios to identify robust parameters.
  • Continuous Flow Chemistry : Reduces side reactions and improves heat management for intermediates like tert-butylbenzenesulfonamide .
  • In-line Analytics : Use FTIR or HPLC monitoring to detect intermediates and adjust conditions in real time .

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